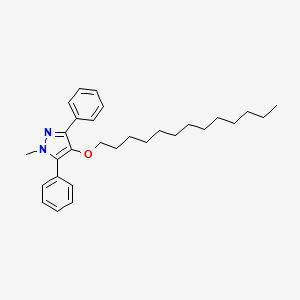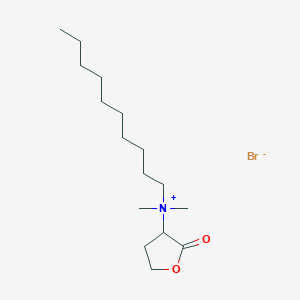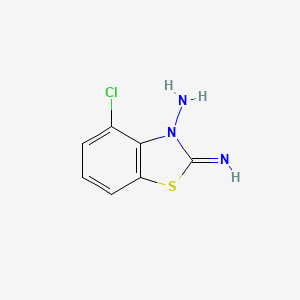
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C12H16O. It is a derivative of naphthalene, characterized by the presence of two methyl groups and an epoxide ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Methylation: The tetrahydronaphthalene is then methylated at the 1 and 4 positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Epoxidation: The final step involves the epoxidation of the methylated tetrahydronaphthalene using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
化学反应分析
Types of Reactions
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This reactivity is the basis for its biological activity and therapeutic potential.
相似化合物的比较
Similar Compounds
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the epoxide ring.
1,6-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure with different methyl group positions.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Parent compound without methyl groups or epoxide ring.
Uniqueness
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is unique due to the presence of both methyl groups and an epoxide ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
61200-08-6 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
1,8-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C12H14O/c1-11-7-8-12(2,13-11)10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 |
InChI 键 |
ZEVCQDPVHHBRPA-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(O1)(C3=CC=CC=C23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)

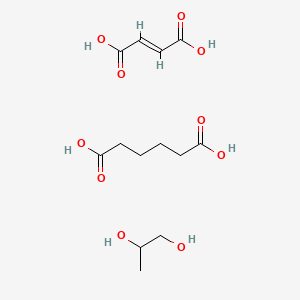

![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

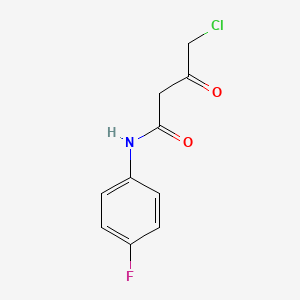
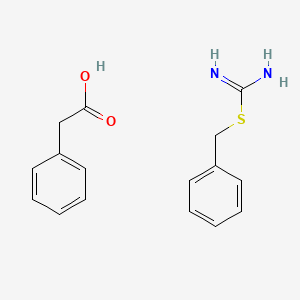
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
